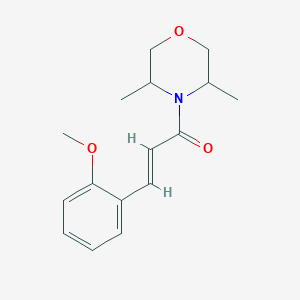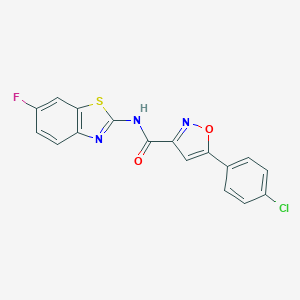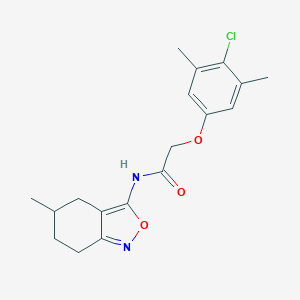
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has attracted significant attention from the scientific community due to its potential use in the treatment of various diseases. This compound belongs to the class of pyridazine derivatives and has been shown to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to exhibit antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide in lab experiments include its potent biological activity, relatively easy synthesis, and low toxicity. However, its limitations include its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. One potential area of research is the development of more potent and selective derivatives of the compound. Another potential area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves the reaction of 4-ethoxyphenylhydrazine with 2-cyano-3-(4-ethoxyphenyl)-2-propenoic acid, followed by the reaction of the resulting product with 2-amino-3-carbethoxy-6-methyl-4-pyridazinone. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
Nom du produit |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide |
|---|---|
Formule moléculaire |
C22H20N4O3S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-2-29-15-9-7-14(8-10-15)26-12-11-18(27)20(25-26)21(28)24-22-17(13-23)16-5-3-4-6-19(16)30-22/h7-12H,2-6H2,1H3,(H,24,28) |
Clé InChI |
XUUOGMZGTAKKRX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B253650.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)

![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)


![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)
